molecular formula C17H14Cl2FN7S B14925751 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14925751
M. Wt: 438.3 g/mol
InChI Key: YCUJJUCEJJHZTE-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and chromatography techniques.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different substituents on the benzyl or pyrazole rings.

    Oxidation: Formation of oxidized derivatives of the pyrazole or thiadiazole rings.

    Reduction: Formation of reduced derivatives of the pyrazole or thiadiazole rings.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in cellular signaling pathways.

    Pathways Involved: Modulation of pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-fluoropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness:

  • The presence of both chlorine and fluorine atoms in the benzyl group enhances the compound’s reactivity and potential biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C17H14Cl2FN7S

Molecular Weight

438.3 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-chloropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14Cl2FN7S/c18-11-8-21-26(9-11)7-5-16-23-24-17(28-16)22-15-4-6-27(25-15)10-12-13(19)2-1-3-14(12)20/h1-4,6,8-9H,5,7,10H2,(H,22,24,25)

InChI Key

YCUJJUCEJJHZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C=N4)Cl)F

Origin of Product

United States

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